7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one
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Overview
Description
7,2’,4’,5’-Tetramethoxyflavone is a flavonoid compound characterized by the presence of four methoxy groups attached to its flavone backbone. This compound is known for its diverse biological activities, including antibacterial properties . It is isolated from various plant sources, such as Calliandra californica .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’,4’,5’-Tetramethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methoxylation .
Industrial Production Methods: Industrial production of 7,2’,4’,5’-Tetramethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 7,2’,4’,5’-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Methoxy groups can be substituted under specific conditions, such as using nucleophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits antibacterial activity and is studied for its potential in combating bacterial infections.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7,2’,4’,5’-Tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
7,2’,4’,5’-Tetramethoxyflavone can be compared with other similar compounds such as:
5-Hydroxy-7,2’,4’,5’-Tetramethoxyflavone: This compound has an additional hydroxyl group and exhibits similar antibacterial activity.
5,3’-Dihydroxy-7,2’,4’,5’-Tetramethoxyflavone: Contains two hydroxyl groups and is known for its distinct biological activities.
5,7,3’,4’-Tetramethoxyflavone: Another tetramethoxyflavone with different substitution patterns, showing varied biological effects.
Uniqueness: 7,2’,4’,5’-Tetramethoxyflavone is unique due to its specific methoxy group arrangement, which contributes to its distinct biological activities and chemical reactivity compared to other flavonoids .
Properties
Molecular Formula |
C19H18O6 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-6-12-14(20)9-17(25-16(12)7-11)13-8-18(23-3)19(24-4)10-15(13)22-2/h5-10H,1-4H3 |
InChI Key |
WNAGNQBPWYEERY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3OC)OC)OC |
Synonyms |
7,2',4',5'-tetramethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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